
3,6-Diphenyl-3,6-dihydro-1,2-dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diphenyl-3,6-dihydro-1,2-dioxine is a heterocyclic organic compound characterized by a six-membered ring containing two oxygen atoms and two phenyl groups attached to the carbon atoms at positions 3 and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diphenyl-3,6-dihydro-1,2-dioxine typically involves cycloaddition reactions. One common method is the Diels-Alder reaction between a conjugated diene and a nitroso compound. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
This includes the use of continuous flow reactors and advanced separation techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3,6-Diphenyl-3,6-dihydro-1,2-dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include diketones, dihydro derivatives, and various substituted derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
3,6-Diphenyl-3,6-dihydro-1,2-dioxine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3,6-Diphenyl-3,6-dihydro-1,2-dioxine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved include binding to active sites and altering the conformation of the target molecules .
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydro-2H-1,2-oxazines: These compounds share a similar ring structure but differ in the presence of nitrogen atoms.
1,2,4,5-Tetrazines: These compounds have a similar heterocyclic structure but contain nitrogen atoms instead of oxygen.
Properties
CAS No. |
53646-90-5 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3,6-diphenyl-3,6-dihydro-1,2-dioxine |
InChI |
InChI=1S/C16H14O2/c1-3-7-13(8-4-1)15-11-12-16(18-17-15)14-9-5-2-6-10-14/h1-12,15-16H |
InChI Key |
BOVVAVUDVXZHEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CC(OO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14645909.png)
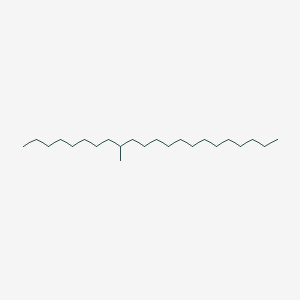
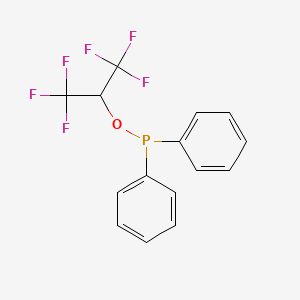
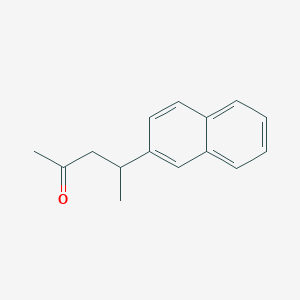

![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-](/img/structure/B14645938.png)

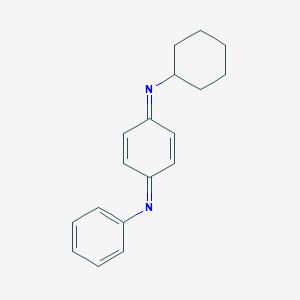
![1-Azido-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14645958.png)

![2-[(3,4-Dimethoxyphenoxy)methyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14645963.png)
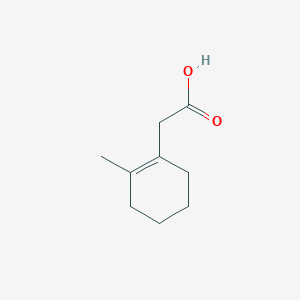
![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)
